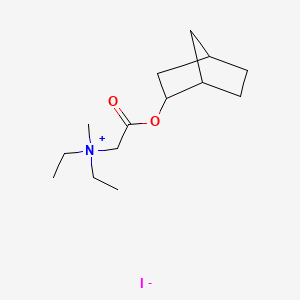

endo-(Carboxymethyl)diethylmethylammonium iodide 2-norbornanyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

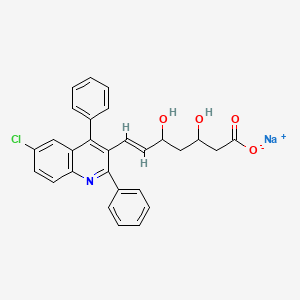

ERL 377, également connu sous le nom d'Erlotinib, est un inhibiteur sélectif et réversible de la protéine-tyrosine kinase située dans le récepteur du facteur de croissance épidermique. Ce composé est principalement utilisé dans le traitement du cancer du poumon non à petites cellules et du cancer du pancréas. L'Erlotinib agit en inhibant le récepteur du facteur de croissance épidermique, qui est souvent surexprimé dans diverses cellules cancéreuses, conduisant à une prolifération cellulaire incontrôlée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Erlotinib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation du noyau quinazoline : Ceci est réalisé par une série de réactions impliquant la condensation de dérivés d'acide anthranilique avec de la formamide.

Réactions de substitution : Le noyau quinazoline subit des réactions de substitution pour introduire les groupes éthynyle et méthoxyéthoxy.

Couplage final : La dernière étape implique le couplage de la quinazoline substituée avec un groupe phényle approprié dans des conditions spécifiques.

Méthodes de production industrielle : La production industrielle de l'Erlotinib suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique :

Optimisation des conditions de réaction : Assurer un rendement élevé et une pureté élevée.

Utilisation de catalyseurs : Pour accélérer les réactions et réduire les coûts.

Processus de purification : tels que la cristallisation et la chromatographie pour obtenir le produit final sous sa forme pure.

Types de réactions :

Oxydation : L'Erlotinib peut subir des réactions d'oxydation, en particulier au niveau du groupe éthynyle.

Réduction : Le noyau quinazoline peut être réduit dans des conditions spécifiques.

Substitution : Diverses réactions de substitution peuvent se produire au niveau des cycles phényle et quinazoline.

Réactifs et conditions courants :

Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : y compris les halogènes et les agents alkylants.

Principaux produits :

Produits d'oxydation : incluent des dérivés hydroxylés.

Produits de réduction : incluent des dérivés de quinazoline partiellement ou totalement réduits.

Produits de substitution : incluent divers dérivés de quinazoline et de phényle substitués.

4. Applications de la recherche scientifique

L'Erlotinib a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de la protéine-tyrosine kinase.

Biologie : Aide à comprendre le rôle du récepteur du facteur de croissance épidermique dans la signalisation cellulaire et le cancer.

Médecine : Largement utilisé dans les essais cliniques pour divers cancers, notamment les cancers du poumon, du pancréas et du sein.

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et de formulations médicamenteuses.

5. Mécanisme d'action

L'Erlotinib exerce ses effets en se liant au domaine intracellulaire du récepteur du facteur de croissance épidermique, inhibant son activité tyrosine kinase. Cela bloque les voies de signalisation en aval impliquées dans la prolifération cellulaire, la survie et l'angiogenèse. L'inhibition du récepteur du facteur de croissance épidermique entraîne une réduction de la croissance tumorale et des métastases .

Composés similaires :

Gefitinib : Un autre inhibiteur du récepteur du facteur de croissance épidermique avec un mécanisme d'action similaire.

Afatinib : Un inhibiteur irréversible du récepteur du facteur de croissance épidermique.

Osimertinib : Un inhibiteur du récepteur du facteur de croissance épidermique de troisième génération ciblant des mutations spécifiques.

Comparaison :

Erlotinib vs. Gefitinib : Les deux sont des inhibiteurs réversibles, mais l'Erlotinib a montré une meilleure efficacité dans certains contextes cliniques.

Erlotinib vs. Afatinib : L'Afatinib est irréversible, offrant des effets plus durables, mais avec un profil d'effets secondaires différent.

Erlotinib vs. Osimertinib : L'Osimertinib cible des mutations spécifiques, le rendant efficace dans les cas où l'Erlotinib et le Gefitinib sont moins efficaces.

Applications De Recherche Scientifique

Erlotinib has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study protein-tyrosine kinase inhibitors.

Biology: Helps in understanding the role of epidermal growth factor receptor in cell signaling and cancer.

Medicine: Extensively used in clinical trials for various cancers, including lung, pancreatic, and breast cancers.

Industry: Used in the development of new cancer therapies and drug formulations.

Mécanisme D'action

Erlotinib exerts its effects by binding to the intracellular domain of the epidermal growth factor receptor, inhibiting its tyrosine kinase activity. This blocks the downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. The inhibition of the epidermal growth factor receptor leads to reduced tumor growth and metastasis .

Comparaison Avec Des Composés Similaires

Gefitinib: Another epidermal growth factor receptor inhibitor with a similar mechanism of action.

Afatinib: An irreversible epidermal growth factor receptor inhibitor.

Osimertinib: A third-generation epidermal growth factor receptor inhibitor targeting specific mutations.

Comparison:

Erlotinib vs. Gefitinib: Both are reversible inhibitors, but Erlotinib has shown better efficacy in certain clinical settings.

Erlotinib vs. Afatinib: Afatinib is irreversible, providing longer-lasting effects but with a different side effect profile.

Erlotinib vs. Osimertinib: Osimertinib targets specific mutations, making it effective in cases where Erlotinib and Gefitinib are less effective.

Propriétés

Numéro CAS |

102571-45-9 |

|---|---|

Formule moléculaire |

C14H26INO2 |

Poids moléculaire |

367.27 g/mol |

Nom IUPAC |

[2-(2-bicyclo[2.2.1]heptanyloxy)-2-oxoethyl]-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C14H26NO2.HI/c1-4-15(3,5-2)10-14(16)17-13-9-11-6-7-12(13)8-11;/h11-13H,4-10H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

HJENXVYLMSIJEJ-UHFFFAOYSA-M |

SMILES canonique |

CC[N+](C)(CC)CC(=O)OC1CC2CCC1C2.[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)

![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)